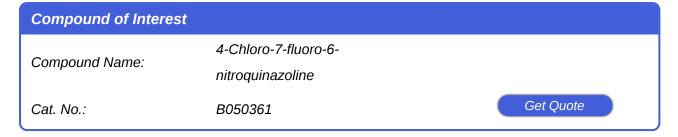


A Comparative Guide to the X-ray Crystallography of Quinazolinone Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a vital class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The three-dimensional atomic arrangement of these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents.[3][4] This guide provides a comparative overview of crystallographic data for several quinazolinone derivatives, details common experimental protocols, and visualizes key workflows and concepts.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data from single-crystal X-ray diffraction studies of various quinazolinone derivatives, offering a quantitative basis for comparison.

Table 1: Crystallographic Data for Selected Quinazolinone Derivatives



Compound Identifier	Compound Name	Formula	Crystal System	Space Group	Ref.
2a	2-(1-(2- chloropyridin- 3-yl)-5- (trifluorometh yl)-1H- pyrazol-4- yl)-3-(p- tolyl)quinazoli n-4(3H)-one	C24H15CIF3N5 O	Monoclinic	P 21/c	[5]
F5	2-((1-(6-(4-chlorophenyl) -3-(pyridin-4-yl)-[3][4] [6]triazolo[3,4-b][3][4] [7]thiadiazol-7-yl)piperidin-4-yl)methyl)qui nazolin-4(3H)-one	C29H23CIN8O S	Not Specified	Not Specified	[8]
4HQZN	4- Hydroxyquina zolinone Nitrate Salt	C8H7N3O4	Monoclinic	P 21/n	[2]
19	2-[2-(1H-indol-3-yl)-1-methylethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone	C28H27N3O2	Orthorhombic	Pbca	[9]



22	2-[2-(1H- indol-3- yl)ethyl]-3-[3- (1- methylethoxy)phenyl]-4(3H)- quinazolinone	C27H25N3O2	Monoclinic	P 21/c	[9]
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Table 2: Unit Cell Dimensions for Selected Quinazolinone Derivatives

Comp ound ID	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Volu me (ų)	Z	Ref.
2a	12.016 (2)	12.858 (3)	14.513 (3)	90	98.49(3)	90	2215.1 (8)	4	[5]
4HQZ N	8.1678 (5)	11.890 3(7)	9.1764 (5)	90	107.03 0(2)	90	851.63 (9)	4	[2]
19	10.395 (2)	17.653 (2)	25.101 (2)	90	90	90	4602.1	8	[9]
22	14.621 (2)	8.891(1)	17.291 (1)	90	94.34(1)	90	2239.5	4	[9]

Experimental Protocols

Precise and reproducible experimental methods are fundamental to obtaining high-quality crystals and accurate structural data. Below are detailed methodologies for key experimental stages.

Synthesis Protocols

The synthesis of quinazolinone derivatives often involves multi-step reactions. A common approach is the condensation of an anthranilic acid derivative with an appropriate reagent.



Protocol 1: General Synthesis of 2-Substituted-4(3H)-quinazolinones[7][10]

- Step 1: Formation of Benzoxazinone Intermediate: A mixture of an anthranilic acid derivative (e.g., 2-aminobenzoic acid) and an acid anhydride (e.g., acetic anhydride) or acid chloride is refluxed for several hours under anhydrous conditions.
- The excess anhydride/chloride is removed under reduced pressure.
- The resulting solid, a 2-substituted-3,1-benzoxazin-4-one, is cooled and recrystallized from a suitable solvent like ethanol.
- Step 2: Formation of Quinazolinone: The benzoxazinone intermediate is then refluxed with a primary amine (e.g., a substituted aniline or an amine-containing drug moiety) in a solvent such as glacial acetic acid for several hours.
- After cooling, the reaction mixture is poured over crushed ice.
- The precipitate formed is filtered, dried, and purified by recrystallization from a solvent like absolute alcohol to yield the final quinazolinone derivative.

Protocol 2: Synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one[11]

- A solution of 1H-indole-3-carboxaldehyde (1.3 mmol) and anthranilamide (1.3 mmol) is prepared in dry acetonitrile (2.5 mL).
- p-Toluenesulfonic acid (p-TSA) (0.5 mmol) is added as a catalyst.
- The reaction mixture is refluxed for 4 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is poured into water (50 mL).
- The resulting precipitate is filtered.
- The product is purified using column chromatography on silica gel, eluting with a petroleum ether/EtOAc (1:1) mixture, and then recrystallized from ethanol.[11]

Crystallization Protocols



Growing single crystals suitable for X-ray diffraction is often a critical bottleneck.[12] The slow evaporation technique is a widely used and effective method.

Protocol 3: Crystallization by Slow Evaporation[5]

- Dissolve the purified quinazolinone derivative in a suitable solvent or a mixture of solvents (e.g., a solution of ethanol and dichloromethane). The goal is to create a saturated or near-saturated solution.
- Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
- Transfer the solution to a clean vial or beaker.
- Cover the container in a way that allows the solvent to evaporate slowly. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.
- Place the container in a vibration-free environment at a constant, controlled temperature (e.g., 20 °C).[5]
- Allow the setup to stand undisturbed for several days to weeks until single crystals of sufficient size and quality form.

Other common techniques include vapor diffusion, where a precipitant vapor slowly diffuses into the compound's solution, and reactant diffusion for highly insoluble compounds.[13][14]

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, its three-dimensional structure is determined by analyzing how it diffracts X-rays.

Protocol 4: Single-Crystal X-ray Diffraction Analysis[5][15]

- Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data
 is typically collected at a controlled temperature (e.g., 296 K) using a specific radiation



source, such as Mo K α radiation (λ = 0.71073 Å).[5] The crystal is rotated in the X-ray beam, and the resulting diffraction patterns (reflections) are recorded by a detector.[16]

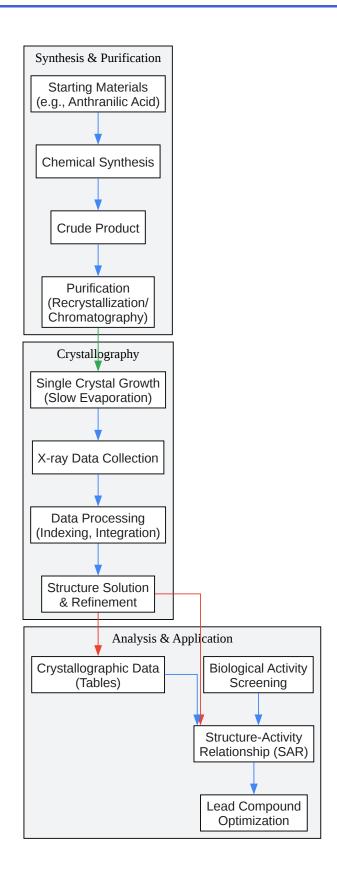
- Data Processing (Integration and Scaling): The raw diffraction images are processed using specialized software. This involves:
 - Indexing: Determining the unit cell dimensions and crystal lattice type from the initial diffraction spots.[17]
 - Integration: Measuring the intensity of each reflection.
 - Scaling and Merging: Correcting for experimental variations and combining multiple measurements of the same reflection to create a final, comprehensive dataset.[15]
- Structure Solution: The "phase problem" is solved to generate an initial electron density map. This can be achieved through various methods, such as direct methods for small molecules.

 [16]
- Structure Refinement: An atomic model is built into the electron density map. The positions
 of the atoms and their thermal parameters are then refined against the experimental data
 using a least-squares method until the calculated diffraction pattern closely matches the
 observed one.[18] The final refined structure is validated and can be deposited in public
 databases.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key processes and concepts in the study of quinazolinone derivatives.

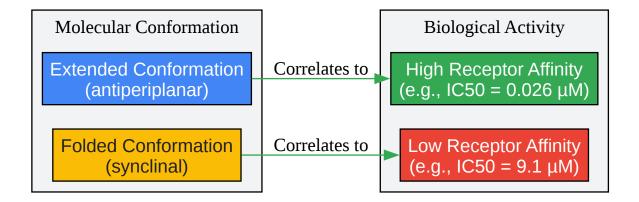




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Caption: Experimental workflow from synthesis to SAR analysis.





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Caption: Conformation-Activity Relationship in Quinazolinones.[9]

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